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An evidence-based guide for researchers and drug development professionals on the efficacy

and safety of prolonged-release oxycodone/naloxone (Targinact) in comparison to other opioid

and non-opioid analgesics for the treatment of chronic non-cancer pain.

Introduction
Chronic non-cancer pain is a complex and debilitating condition that significantly impacts a

patient's quality of life. Opioids are frequently prescribed for moderate-to-severe chronic pain;

however, their use is often limited by adverse events, most notably opioid-induced constipation

(OIC). Targinact, a fixed-dose combination of the opioid agonist oxycodone and the opioid

antagonist naloxone, was developed to provide effective analgesia while mitigating OIC. This

guide provides a meta-analysis of clinical trials to objectively compare the performance of

Targinact with other therapeutic alternatives, supported by experimental data and detailed

methodologies.

Mechanism of Action
Targinact's dual-action mechanism is designed to separate the central analgesic effects of

oxycodone from its peripheral gastrointestinal side effects. Oxycodone, a potent mu-opioid

receptor agonist, provides pain relief by acting on the central nervous system. Naloxone, an

opioid antagonist, is included to counteract the constipating effects of oxycodone in the gut.

Due to its extensive first-pass metabolism in the liver, oral naloxone has low systemic

bioavailability, minimizing its interference with the centrally mediated analgesia of oxycodone.
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Targinact's dual action on central and peripheral opioid receptors.

Comparative Efficacy
Targinact vs. Other Opioids
A meta-analysis of seven randomized controlled trials including 3,217 patients with chronic

non-malignant pain directly compared prolonged-release oxycodone/naloxone (OXN PR) with

either prolonged-release oxycodone (OXY PR) or prolonged-release morphine (MOR PR).[1]

The primary outcomes assessed were pain intensity and opioid-induced constipation.
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Table 1: Efficacy of Targinact vs. Other Opioids in Non-Cancer Pain[1]

Outcome
Targinact (OXN
PR)

Comparator
(OXY PR or
MOR PR)

Mean
Difference
(95% CI)

Significance

Pain Intensity

(BPI-SF)
- -

-3.84 (-7.14 to

-0.55)
p < 0.05

BPI-SF: Brief Pain Inventory-Short Form. A negative mean difference favors Targinact.

The meta-analysis found that Targinact was associated with a statistically significant, albeit

small, reduction in pain intensity compared to other strong opioids.[1]

Opioids vs. Non-Opioid Alternatives
A large systematic review and meta-analysis encompassing 96 randomized clinical trials with

26,169 patients evaluated the efficacy of opioids versus various non-opioid treatments for

chronic non-cancer pain.[2][3] While this analysis did not single out Targinact, its findings for

strong opioids are relevant for comparison.

Table 2: Efficacy of Strong Opioids vs. Non-Opioid Alternatives in Chronic Non-Cancer Pain[2]

Comparison Outcome
Weighted Mean
Difference (95% CI)
on 10-cm VAS

Quality of Evidence

Opioids vs. Placebo Pain Intensity
-0.69 cm (-0.82 to

-0.56 cm)
High

Opioids vs. NSAIDs Pain Intensity
-0.60 cm (-1.54 to

0.34 cm)
Low to Moderate

Opioids vs. Tricyclic

Antidepressants
Pain Intensity

-0.13 cm (-0.99 to

0.74 cm)
Low to Moderate

Opioids vs.

Anticonvulsants
Pain Intensity

-0.90 cm (-1.65 to

-0.14 cm)
Low to Moderate
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VAS: Visual Analog Scale. A negative weighted mean difference indicates greater pain

reduction with the first-listed treatment.

The evidence suggests that while opioids provide a small but statistically significant

improvement in pain intensity compared to placebo, their benefit over non-steroidal anti-

inflammatory drugs (NSAIDs) and tricyclic antidepressants may not be clinically significant.[2]

[3] There was a small, statistically significant benefit of opioids over anticonvulsants for pain

relief.[2]

Comparative Safety and Tolerability
Targinact vs. Other Opioids
The primary safety advantage of Targinact lies in its mitigation of opioid-induced constipation.

The same meta-analysis by Gao and colleagues provided quantitative data on this outcome.[1]

Table 3: Opioid-Induced Constipation with Targinact vs. Other Opioids[1]

Outcome
Targinact (OXN
PR)

Comparator
(OXY PR or
MOR PR)

Relative Risk
(95% CI)

Significance

Opioid-Induced

Constipation
- -

0.52 (0.44 to

0.62)
p < 0.001

Adverse Events
Relative Risk

(95% CI)
Significance

Any Adverse

Event
- -

0.80 (0.69 to

0.93)
p < 0.01

The analysis demonstrated that patients treated with Targinact had a significantly lower risk of

developing opioid-induced constipation compared to those receiving other strong opioids.[1]

Furthermore, the overall risk of any adverse event was also lower in the Targinact group.[1]

Opioids vs. Non-Opioid Alternatives
The broader meta-analysis by Busse and colleagues also reported on the adverse events

associated with opioid use compared to placebo.[2][3]
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Table 4: Common Adverse Events with Opioids vs. Placebo in Chronic Non-Cancer Pain[2]

Adverse Event Opioid Incidence Placebo Incidence
Relative Risk (95%
CI)

Vomiting 5.9% 2.3% Not Reported

Opioid use was associated with a significantly increased risk of vomiting compared with

placebo.[2][3] Other common side effects of opioids include nausea, dizziness, and

somnolence.

Experimental Protocols
The clinical trials included in the meta-analyses generally followed a similar design, as

exemplified by the studies of Simpson et al. (2008) and Löwenstein et al. (2009).[4][5]
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A typical workflow for a clinical trial comparing Targinact with another opioid.
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Key Methodological Components:
Patient Population: Adult patients with moderate-to-severe chronic non-cancer pain (e.g., low

back pain, osteoarthritis) requiring opioid therapy.[4][5]

Study Design: Randomized, double-blind, active-controlled, parallel-group trials.[4][5]

Interventions:

Run-in/Screening Phase: Patients were often stabilized on a constant dose of an opioid

(like prolonged-release oxycodone) to ensure they required opioid analgesia and to

establish a baseline for pain and bowel function.

Randomization: Patients were then randomized to receive either Targinact or the

comparator opioid (e.g., prolonged-release oxycodone alone) for a defined period,

typically 12 weeks.[4][5]

Primary Outcome Measures:

Bowel Function: Commonly assessed using the Bowel Function Index (BFI), a patient-

reported outcome measure.[4][5]

Pain Intensity: Measured using validated scales such as the Brief Pain Inventory-Short

Form (BPI-SF) or a numerical rating scale.[4][5]

Secondary Outcome Measures: Included the use of rescue medication, frequency of

spontaneous bowel movements, laxative use, and assessment of adverse events.[4]

Conclusion
The available meta-analytic evidence indicates that Targinact provides comparable analgesic

efficacy to other strong opioids, such as prolonged-release oxycodone and morphine, for the

management of chronic non-cancer pain, with a statistically significant but small advantage in

pain reduction.[1] The primary and most significant advantage of Targinact is the substantial

reduction in the incidence of opioid-induced constipation, a common and often debilitating side

effect of opioid therapy.[1] This improvement in bowel function is achieved without

compromising the central analgesic effect of oxycodone.
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When compared to non-opioid analgesics, the data for strong opioids in general suggest a

modest benefit in pain relief over placebo, but not necessarily over NSAIDs or tricyclic

antidepressants for chronic non-cancer pain.[2] The decision to use Targinact should be made

on an individual patient basis, weighing the need for strong opioid analgesia against the risk of

adverse events, particularly in patients with a history of or predisposition to opioid-induced

constipation. For such patients, Targinact represents a valuable therapeutic option that can

improve their quality of life by providing effective pain management with a more favorable

gastrointestinal tolerability profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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